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Compound of Interest

Compound Name: 3-Propylpyridin-4-ol

Cat. No.: B15302844

Disclaimer: Experimental spectroscopic data for 3-Propylpyridin-4-ol is not readily available in
public spectral databases. This guide provides a detailed analysis based on the spectroscopic
data of two closely related analogue compounds: 3-propylpyridine and 4-hydroxypyridine. The
predicted spectral characteristics for 3-Propylpyridin-4-ol are derived from the features of
these analogues.

Predicted Spectroscopic Data for 3-Propylpyridin-4-
ol

The chemical structure of 3-Propylpyridin-4-ol combines the features of a propyl-substituted
pyridine ring and a hydroxyl group at the 4-position. It's important to note that 4-hydroxypyridine
exists in a tautomeric equilibrium with 4-pyridone. This equilibrium will significantly influence the
spectroscopic properties of 3-Propylpyridin-4-ol.

Tautomerism of 3-Propylpyridin-4-ol:

Spectroscopic Data of Analogue Compounds

To predict the spectroscopic features of 3-Propylpyridin-4-ol, the data from 3-propylpyridine
and 4-hydroxypyridine are presented below.

Table 1: Spectroscopic Data of 3-Propylpyridine
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Spectroscopy Data
Predicted Chemical Shifts (ppm): ~8.4 (d, H2),
1H NMR ~7.5 (d, H6), ~7.2 (dd, H5), ~2.6 (t, -CH2-), ~1.7
(m, -CHz2-), ~0.9 (t, -CHs)
Chemical Shifts (ppm): ~149.8 (C2), ~147.2
13C NMR (C6), ~137.5 (C3), ~135.8 (CH), ~123.3 (C4),
~34.5 (-CH2-), ~23.8 (-CH2-), ~13.8 (-CHs3)[1]
~3050 (aromatic C-H stretch), ~2960, 2870
IR (cm™1) (aliphatic C-H stretch), ~1580, 1480, 1420 (C=C
and C=N ring stretch)[1]
MS (m/z) 121 (M+), 106, 92, 78[1]

Table 2: Spectroscopic Data of 4-Hydroxypyridine

Spectroscopy Data
Chemical Shifts (ppm) in D20: ~7.5 (d, H2, H6),
" NMR (PPM) in D2 ( )
~6.4 (d, H3, H5)
Predicted Chemical Shifts (ppm): ~178 (C4),
13C NMR ~140 (C2, C6), ~118 (C3, C5) (for the pyridone
tautomer)
~3400 (O-H stretch), ~1640 (C=0 stretch of
IR (cm™1) pyridone tautomer), ~1550 (C=C and C=N ring
stretch)
MS (m/z) 95 (M™), 67, 40

Predicted Spectroscopic Analysis of 3-

Propylpyridin-4-ol

By combining the structural features of the two analogues, the following spectroscopic

characteristics for 3-Propylpyridin-4-ol can be anticipated:
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H NMR:

o Aromatic Region: Three signals corresponding to the protons on the pyridine ring. The
presence of the hydroxyl group (or keto form) will influence their chemical shifts. We would
expect a singlet for the proton at C5, and two doublets for the protons at C2 and C6. The
chemical shifts would likely be in the range of 6.0-8.5 ppm.

o Aliphatic Region: The propyl group would show a triplet for the terminal methyl group (~0.9
ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the
methylene group attached to the pyridine ring (~2.5 ppm).

o Hydroxyl/Amine Proton: A broad singlet for the OH or NH proton, the chemical shift of
which would be dependent on the solvent and concentration.

13C NMR:

o Aromatic Region: Five signals for the pyridine ring carbons. The carbon bearing the
hydroxyl group (C4) would be significantly deshielded, appearing around 160-180 ppm,
especially in its pyridone tautomeric form. The other aromatic carbons would appear in the
range of 110-150 ppm.

o Aliphatic Region: Three signals for the propyl group, similar to those in 3-propylpyridine.
IR Spectroscopy:

o Abroad O-H stretching band around 3300-3500 cm~1 for the hydroxypyridine tautomer.

[e]

If the pyridone tautomer is present, a strong C=0 stretching band would be observed
around 1640-1680 cm~1.

[e]

Aromatic C-H stretching bands just above 3000 cm~1.

o

Aliphatic C-H stretching bands just below 3000 cm~1.

[¢]

C=C and C=N ring stretching vibrations in the 1400-1600 cm~1* region.

Mass Spectrometry:
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o The molecular ion peak (M*) would be expected at m/z = 151.

o Fragmentation would likely involve the loss of the propyl group or parts of it, leading to
fragments similar to those of 4-hydroxypyridine. Common fragmentation patterns would
include the loss of an ethyl group (M-29) or a propyl group (M-43).

Experimental Protocols

The following are general protocols for obtaining spectroscopic data.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Typically, 5-10 mg of the compound is dissolved in approximately 0.5-
0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-ds, D20) in an NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

e 1H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned
and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment
is typically used to acquire the *H spectrum. Key parameters to set include the spectral
width, acquisition time, relaxation delay, and the number of scans.

e 13C NMR Acquisition: Due to the low natural abundance of 13C, more scans are required
compared to *H NMR. A proton-decoupled experiment is commonly performed to simplify the
spectrum to singlets for each unique carbon.

4.2 Infrared (IR) Spectroscopy

o Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet by grinding a
small amount of the sample with potassium bromide and pressing it into a transparent disk.
Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol
oil and placing the paste between two salt plates (e.g., NaCl or KBr).

o Sample Preparation (Liquid): A drop of the liquid sample can be placed between two salt
plates to form a thin film.

o Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded
first. Then, the sample is placed in the instrument's beam path, and the sample spectrum is
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recorded. The instrument software automatically ratios the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

4.3 Mass Spectrometry (MS)

e Sample Introduction: The sample can be introduced into the mass spectrometer in various
ways, such as direct infusion, or through a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

 lonization: The sample molecules are ionized using one of several techniques. Electron
lonization (EI) is a common hard ionization technique that causes extensive fragmentation.
Softer ionization techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are used for more fragile molecules to keep the molecular ion
intact.

e Mass Analysis and Detection: The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then
records the abundance of each ion at a specific m/z value to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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